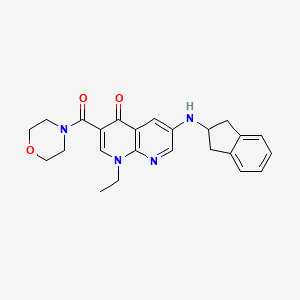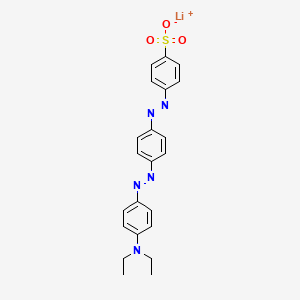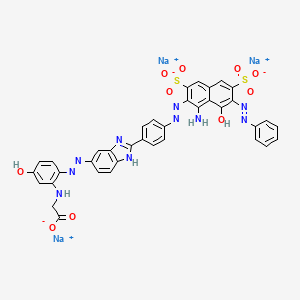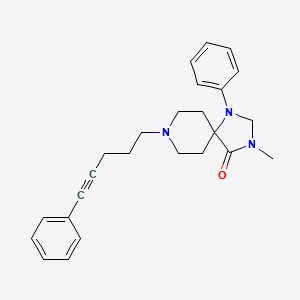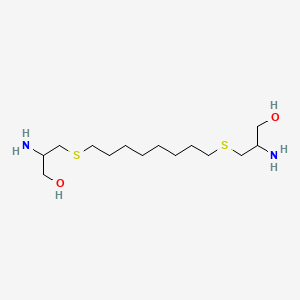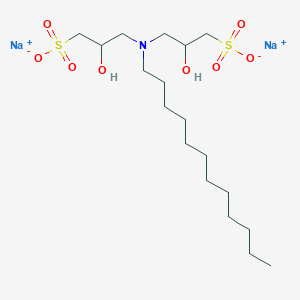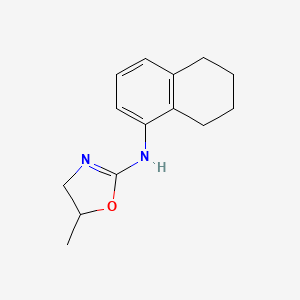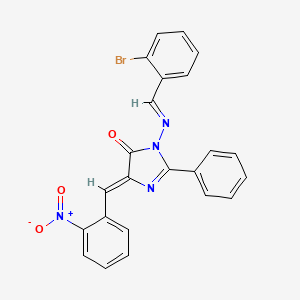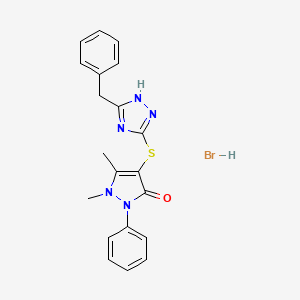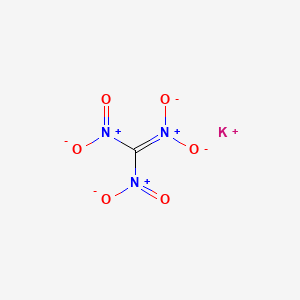
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with ethanamine, ethylthio, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene ring followed by the introduction of the ethanamine group. The ethylthio and dimethoxy groups are then added through subsequent reactions, often involving thiolation and methylation processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group, potentially converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the methoxy positions.
Scientific Research Applications
Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar core features but lacking the ethylthio and dimethoxy groups.
Benzeneethanamine, 3,4,5-trimethoxy-: Similar in structure but with different substituents on the benzene ring.
Uniqueness
This detailed overview provides a comprehensive understanding of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
90109-49-2 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(4-ethylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
JUZZKKJLOWQNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


